molecular formula C11H9FN2O B11727533 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile

3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile

Katalognummer: B11727533
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: UWRZDKNGWLCMTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile is an organic compound that features a fluorinated phenyl group, a methoxyimino group, and a nitrile group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, is reacted with appropriate reagents to introduce the methoxyimino group.

    Formation of the Enenitrile Group: The intermediate is then subjected to a reaction with a nitrile source under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would depend on the scale and desired application.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxyimino group.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyimino group.

    Reduction: Amines derived from the nitrile group.

    Substitution: Substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting specific pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.

    3-(4-Bromophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile may impart unique properties, such as increased stability or specific biological activity, compared to its chlorine or bromine analogs.

Eigenschaften

Molekularformel

C11H9FN2O

Molekulargewicht

204.20 g/mol

IUPAC-Name

3-(4-fluorophenyl)-2-(methoxyiminomethyl)prop-2-enenitrile

InChI

InChI=1S/C11H9FN2O/c1-15-14-8-10(7-13)6-9-2-4-11(12)5-3-9/h2-6,8H,1H3

InChI-Schlüssel

UWRZDKNGWLCMTN-UHFFFAOYSA-N

Kanonische SMILES

CON=CC(=CC1=CC=C(C=C1)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.